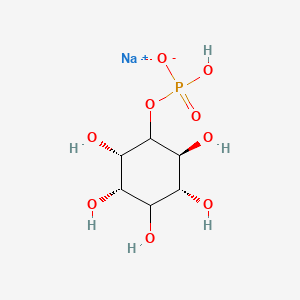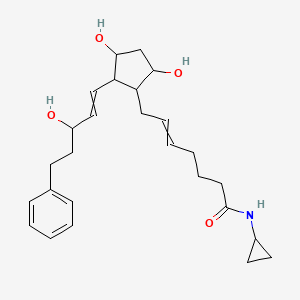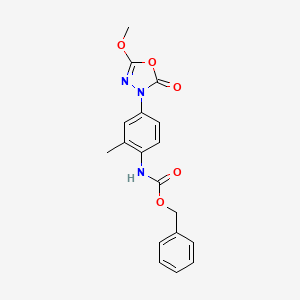
D-myo-Inositol-3-phosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-3-phosphate (sodium salt) is a member of the inositol phosphate family, which plays a critical role in cellular signaling pathways. This compound is a second messenger involved in the transmission of cellular signals and is essential for various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-3-phosphate (sodium salt) can be synthesized through the dephosphorylation of polyphosphate inositols such as D-myo-Inositol-3,4-bisphosphate by inositol polyphosphate 4-phosphatase . The reaction typically involves the use of specific enzymes under controlled conditions to ensure the selective dephosphorylation at the desired position.
Industrial Production Methods: Industrial production of D-myo-Inositol-3-phosphate (sodium salt) involves large-scale enzymatic reactions, where the substrate is subjected to enzymatic dephosphorylation in bioreactors. The product is then purified through various chromatographic techniques to achieve high purity levels .
Types of Reactions:
Oxidation: D-myo-Inositol-3-phosphate (sodium salt) can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form inositol derivatives with different degrees of phosphorylation.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of inositol ketones or aldehydes.
Reduction: Formation of lower phosphorylated inositol derivatives.
Substitution: Formation of inositol derivatives with different functional groups.
Scientific Research Applications
D-myo-Inositol-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various inositol phosphates and phosphoinositides.
Biology: It plays a crucial role in cellular signaling pathways, particularly in the regulation of calcium ion concentrations within cells.
Medicine: Research on this compound has implications for understanding diseases related to cellular signaling dysregulation, such as cancer and neurodegenerative disorders.
Mechanism of Action
D-myo-Inositol-3-phosphate (sodium salt) exerts its effects by interacting with specific receptors or calcium channels on the endoplasmic reticulum. This interaction leads to the opening of calcium channels and an increase in intracellular calcium ion concentrations. The elevated calcium levels then trigger various downstream signaling pathways, affecting cellular functions such as apoptosis, cell growth, and vesicle trafficking .
Comparison with Similar Compounds
D-myo-Inositol-1,4,5-trisphosphate (sodium salt): Another inositol phosphate involved in calcium signaling.
D-myo-Inositol-1,3,4-triphosphate (sodium salt): Plays a role in signal transduction.
D-myo-Inositol-1,3-diphosphate (sodium salt): Involved in cellular signaling pathways .
Uniqueness: D-myo-Inositol-3-phosphate (sodium salt) is unique due to its specific role in the dephosphorylation of polyphosphate inositols and its involvement in the regulation of intracellular calcium levels. Its ability to selectively interact with specific receptors and channels distinguishes it from other inositol phosphates .
Properties
Molecular Formula |
C6H12NaO9P |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1 |
InChI Key |
CHOHZLSIGPJILL-YLIIPRRGSA-M |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)


![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)



![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)

